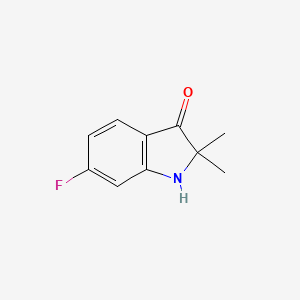

6-Fluoro-2,2-dimethyl-1H-indol-3-one

描述

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-2,2-dimethyl-1H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-10(2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSQPUNBYGNNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(N1)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 6 Fluoro 2,2 Dimethyl 1h Indol 3 One

Established Synthetic Routes to the 1H-Indol-3-one Core

The 1H-indol-3-one, or indolone, scaffold is a key structural motif in various bioactive compounds. Its synthesis has been approached through several classical and contemporary methods.

The formation of the indolone ring system is typically achieved through intramolecular cyclization reactions. A common strategy involves the cyclization of 2-aminophenyl ketone derivatives. For instance, the acid-catalyzed cyclization of 2-aminophenyl acetylenes or related substrates can lead to the formation of the indole (B1671886) ring. Another powerful method is the oxidative cyclization of enamines or anilines. Fan et al. have reported the construction of indolinones through the cyclization of anilines using phenyliodine(III) diacetate (PIDA) as an oxidant acs.org.

Palladium-catalyzed reactions represent another significant class of cyclization methods. These reactions often involve the intramolecular coupling of suitably functionalized aniline derivatives, such as o-alkynylanilines, to form the indole nucleus mdpi.commdpi.com. While many of these methods lead to indole (1H-indol) structures, modifications in the substrate and reaction conditions can be tailored to yield the oxidized indol-3-one (B1248957) core. For example, dearomative cyclization reactions provide a direct route to polycyclic indoline scaffolds, which are closely related to indolones nih.gov.

A summary of selected classical cyclization strategies is presented below.

| Reaction Type | Precursor | Typical Reagents/Catalysts | Reference |

| Oxidative Cyclization | 2-Arylethynylanilines | Copper catalysts | acs.org |

| Reductive Cyclization | 2-Nitrophenyl derivatives | Iron in acetic acid, Pd/C, H₂ | google.comdiva-portal.org |

| Palladium-Catalyzed Hetero-cyclization | o-Alkynylanilines | Pd(OAc)₂, ligands | mdpi.commdpi.com |

| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans and para-Quinamines | Base (e.g., tBuOK) | nih.gov |

The incorporation of a geminal dimethyl group at the C-2 position of the indolone core is a crucial step in the synthesis of the target molecule. This structural feature can significantly influence the molecule's conformational properties and metabolic stability nih.govacs.org.

The most direct strategy is to utilize a precursor that already contains the required α,α-dimethyl carbonyl or equivalent functionality. For example, an intramolecular cyclization of a 2-aminophenyl-3-oxo-propanoate derivative can yield 2,2-disubstituted indolin-3-ones acs.org. By starting with a precursor like ethyl 2-(4-fluoroanilino)-2-methylpropanoate, one could envision a direct route to the desired C-2 substituted core.

The Thorpe-Ingold effect, also known as the gem-dimethyl effect, facilitates such cyclization reactions. The presence of two methyl groups on the same carbon atom of the acyclic precursor can decrease the internal angle and bring the reacting groups into closer proximity, thereby increasing the rate of the intramolecular ring-closing reaction nih.govwikipedia.orgacs.org.

An alternative approach involves the α,α-dimethylation of a pre-formed indolone or a suitable precursor like a 2-aminoacetophenone derivative. This would typically involve using a strong base and a methylating agent, such as methyl iodide. However, controlling the methylation to achieve the desired disubstitution without side reactions can be challenging. Therefore, incorporating the gem-dimethyl group into the acyclic precursor prior to cyclization is often the preferred and more controlled method.

Regioselective and Stereoselective Synthesis Approaches for 6-Fluoro-2,2-dimethyl-1H-indol-3-one

Regioselectivity in the synthesis of this compound is primarily dictated by the choice of the starting materials. The fluorine atom's position on the benzene (B151609) ring is established early in the synthetic sequence.

The synthesis would logically commence from a commercially available and appropriately substituted benzene derivative, such as 4-fluoroaniline or 4-fluoronitrobenzene diva-portal.orgchemicalbook.com. For example, the Leimgruber-Batcho indole synthesis, a versatile and widely used method, often starts from 2-nitrotoluene derivatives. An analogous approach for the target molecule could begin with 4-fluoro-2-nitrotoluene, which would be elaborated to introduce the necessary side chain before the reductive cyclization step that forms the indole ring diva-portal.orggoogle.com. A patent describes the synthesis of 6-fluoro-2-methylindole from 4-fluoro-2-nitrophenyl acetone, which establishes the principle of using a substituted precursor to control the final substitution pattern of the indole ring google.com.

Regarding stereoselectivity, the target molecule, this compound, is achiral as the C-2 carbon is prochiral. Therefore, stereoselective considerations are not applicable to its synthesis.

Novel Synthetic Advancements and Green Chemistry Principles in the Production of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The application of green chemistry principles to the synthesis of indole derivatives, and by extension to this compound, aims to reduce waste, avoid hazardous substances, and improve energy efficiency acs.orgtandfonline.com.

Key green chemistry strategies applicable to this synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic syntheses, including the formation of indole rings tandfonline.comresearchgate.netmdpi.com. This technique could be applied to the cyclization step.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol, or performing reactions in aqueous micellar media, is a core tenet of green chemistry mdpi.comresearchgate.net.

Catalysis: The use of catalysts, particularly in place of stoichiometric reagents, improves atom economy and reduces waste mdpi.commdpi.com. Palladium-catalyzed cyclizations are a prime example.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to form a product that contains portions of all reactants, are inherently atom-economical and efficient. Innovative MCR approaches for assembling the indole scaffold under mild conditions have been developed and represent a sustainable synthetic route researchgate.netrsc.org.

The table below outlines how green chemistry principles could be integrated into the synthesis of the target compound.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit | Reference |

| Prevention | Using one-pot or tandem reactions to minimize intermediate isolation. | Reduced solvent use and waste generation. | tandfonline.com |

| Atom Economy | Employing catalytic cyclization or multicomponent reactions. | Maximizes incorporation of starting materials into the final product. | acs.orgrsc.org |

| Safer Solvents | Using water, ethanol, or aqueous micellar solutions for reaction media. | Reduced environmental impact and improved safety. | mdpi.com |

| Energy Efficiency | Utilizing microwave-assisted heating for the cyclization step. | Drastically reduced reaction times and energy consumption. | researchgate.netmdpi.com |

Precursor Chemistry and Derivatization Strategies for this compound Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The synthetic strategy hinges on the availability of a key intermediate that incorporates the 4-fluorophenyl moiety and the isobutyryl (or equivalent) side chain.

A plausible and efficient retrosynthetic analysis would identify a compound like 2-amino-4-fluoroisobutyrophenone as a key precursor. This molecule contains all the necessary atoms in the correct arrangement for a direct intramolecular cyclization to form the target indolone.

The synthesis of this key precursor could be envisioned starting from 4-fluoroaniline. Friedel-Crafts acylation of an N-protected 4-fluoroaniline with isobutyryl chloride, followed by deprotection, could be one route. Alternatively, starting from 4-fluoronitrobenzene, a series of reactions could be employed to introduce the isobutyryl group, followed by reduction of the nitro group to the amine, which is then ready for cyclization google.com.

Derivatization strategies can also be considered. One could start with a pre-formed 6-fluoroindole and introduce the substituents at the C-2 and C-3 positions sigmaaldrich.comossila.com. For example, a 6-fluoroindole could be functionalized at the C-3 position, followed by oxidation. The gem-dimethyl group could then be introduced at C-2. However, this multi-step derivatization of a pre-formed indole is likely to be less efficient than a convergent strategy involving the cyclization of a fully substituted acyclic precursor.

Chemical Reactivity and Transformation of 6 Fluoro 2,2 Dimethyl 1h Indol 3 One

Reactions at the Indolone Nitrogen (N-1) and its Electronic Effects

The nitrogen atom at the N-1 position of the indolone ring possesses a lone pair of electrons and can participate in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the electronic effects of the fluorine atom on the aromatic ring.

Alkylation, Acylation, and Arylation Reactions

The N-1 position of indoles and related heterocycles is amenable to alkylation, acylation, and arylation reactions. These transformations are typically achieved by reacting the indole (B1671886) with a suitable electrophile in the presence of a base.

N-Alkylation: The alkylation of the indole nitrogen generally proceeds by deprotonation with a base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and solvent can be crucial for achieving high yields and regioselectivity, particularly in multifunctional molecules. For instance, in related indole systems, the use of indium(III) triflate as a catalyst has been shown to mediate N-alkylation with p-quinone methides, with the regioselectivity being tunable by the choice of solvent. masterorganicchemistry.com It is plausible that similar conditions could be applied to the N-alkylation of 6-Fluoro-2,2-dimethyl-1H-indol-3-one.

N-Acylation: The introduction of an acyl group at the N-1 position can be accomplished using various acylating agents such as acyl chlorides, anhydrides, or thioesters. beilstein-journals.org These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. The N-acylation of indoles is a valuable transformation as N-acylindoles are important structural motifs in many biologically active compounds. The chemoselectivity of acylation (N- vs. C-acylation) can be a challenge in indole chemistry, but conditions have been developed to favor N-acylation.

N-Arylation: The formation of an N-aryl bond can be achieved through several methods, including transition-metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been extensively used for the N-arylation of indoles. nih.gov The Ullmann condensation, a classical copper-catalyzed reaction, and the Buchwald-Hartwig amination, a palladium-catalyzed process, are prominent examples. nih.gov These reactions typically involve the coupling of the indole with an aryl halide or other aryl electrophiles. Transition-metal-free methods for N-arylation have also been developed, often utilizing highly reactive intermediates like arynes. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH), Solvent (e.g., DMF, THF) | 6-Fluoro-1-alkyl-2,2-dimethyl-1H-indol-3-one |

| N-Acylation | Acylating agent (e.g., RCOCl, (RCO)₂O), Base | 6-Fluoro-1-acyl-2,2-dimethyl-1H-indol-3-one |

| N-Arylation | Aryl halide (Ar-X), Transition metal catalyst (e.g., Pd or Cu), Base | 6-Fluoro-1-aryl-2,2-dimethyl-1H-indol-3-one |

Transition Metal-Catalyzed Functionalization at N-1

Transition metal catalysis offers a powerful and versatile platform for the functionalization of the N-1 position of indoles. Catalytic systems based on palladium, copper, nickel, and other metals can facilitate a broad range of N-H functionalization reactions.

Palladium-Catalyzed N-Arylation: Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, are highly effective for the N-arylation of indoles with aryl halides and triflates. nih.gov The catalytic cycle typically involves oxidative addition of the aryl electrophile to the Pd(0) complex, followed by coordination of the indole anion, and subsequent reductive elimination to form the N-arylindole and regenerate the active catalyst.

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation of indoles, a modern variation of the Ullmann reaction, provides a cost-effective alternative to palladium-based systems. nih.gov These reactions often employ simple copper salts like CuI in the presence of a ligand, such as a diamine, and a base.

Nickel-Catalyzed N-Arylation: Nickel catalysts have also been employed for the N-arylation of indoles, particularly with more challenging aryl chloride substrates. nih.gov

Reactions at the Carbonyl Group (C-3) and its Electrophilicity

The carbonyl group at the C-3 position is a key reactive site in this compound. The carbon atom of the carbonyl is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions and Reductions

Nucleophilic Addition: The C-3 carbonyl can undergo nucleophilic addition with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides. These reactions lead to the formation of a tertiary alcohol at the C-3 position. The stereochemical outcome of such additions can be influenced by the steric bulk of the nucleophile and the substituents on the indolone ring.

Reduction: The carbonyl group can be reduced to a hydroxyl group using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can convert ketones to secondary alcohols. chemguide.co.uklibretexts.org For more sterically hindered or less reactive carbonyls, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary. ic.ac.ukyoutube.com The reduction of the C-3 carbonyl of 2-arylmethylideneindolin-3-ones with sodium borohydride has been shown to proceed via an intermediate indolinol to ultimately yield benzylindoles. rsc.org It is anticipated that the C-3 carbonyl of this compound would be readily reduced to the corresponding alcohol under similar conditions.

| Reaction Type | Reagent | Expected Product |

| Nucleophilic Addition | Organometallic Reagent (e.g., R-MgBr) | 6-Fluoro-3-hydroxy-3-alkyl-2,2-dimethylindoline |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 6-Fluoro-3-hydroxy-2,2-dimethylindoline |

Condensation and Derivatization to Enamine and Imine Systems

The C-3 carbonyl group can react with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Imine Formation: The reaction with a primary amine (R-NH₂) would lead to the formation of an imine, characterized by a C=N double bond. This transformation is a condensation reaction where a molecule of water is eliminated.

Enamine Formation: The reaction with a secondary amine (R₂NH) would result in the formation of an enamine. In this case, after the initial addition and dehydration to form an iminium ion, a proton is removed from an adjacent carbon (C-2), leading to the formation of a C=C double bond conjugated with the nitrogen atom. However, in the case of this compound, the C-2 position is quaternary, lacking a proton. Therefore, the formation of a traditional enamine is not possible. Instead, reaction with a secondary amine might lead to the formation of an iminium salt or other products depending on the reaction conditions.

The formation of imines and related derivatives from indolin-3-ones and other carbonyl-containing indole derivatives has been documented, suggesting that this compound would undergo similar transformations. scirp.org

Reactivity Involving the Fluorine Atom and the Aromatic Ring System

The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This dual nature influences the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the indolone system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chemguide.co.ukorganic-chemistry.org The fluorine atom is generally considered a deactivating group for EAS due to its strong inductive effect, which withdraws electron density from the ring, making it less nucleophilic. However, it is an ortho-, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance at these positions. In the case of this compound, the directing effects of the fluorine atom and the fused pyrrolidone ring will determine the position of substitution. The inherent reactivity of the indole nucleus, which is highly activated towards EAS, particularly at the C-3 position (which is blocked in this case), will also play a role. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): Aryl fluorides can undergo nucleophilic aromatic substitution, especially when the aromatic ring is activated by electron-withdrawing groups. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, facilitating nucleophilic attack. nih.gov In many cases, fluoride (B91410) is a surprisingly good leaving group in SNAr reactions. The presence of the carbonyl group and the indolone nitrogen will influence the electron density of the aromatic ring and thus its susceptibility to SNAr.

Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the fluorine atom serves as a potential leaving group. The reaction's feasibility is enhanced by the presence of the carbonyl group of the indolone ring system. This group is strongly electron-attracting and deactivates the ring, making it more electrophilic and susceptible to attack by nucleophiles. wikipedia.org

The SNAr mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. In this molecule, the carbonyl group is para to the fluorine atom, which provides optimal stabilization of the intermediate through resonance. Consequently, the C-6 position is activated for nucleophilic displacement of the fluoride ion. A variety of nucleophiles can potentially be employed in this reaction.

Table 1: Potential SNAr Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 6-Hydroxy-2,2-dimethyl-1H-indol-3-one |

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Methoxy-2,2-dimethyl-1H-indol-3-one |

| Amine | Ammonia (NH₃) | 6-Amino-2,2-dimethyl-1H-indol-3-one |

Electrophilic Aromatic Substitution (EAS) Patterns and Orientation Effects

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the ring. masterorganicchemistry.com For this compound, the orientation of incoming electrophiles is determined by the combined influence of the lactam nitrogen, the carbonyl group, and the fluorine atom.

Lactam Nitrogen (Amide group): The nitrogen atom is an activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.

Fluorine Atom: As a halogen, fluorine is a deactivating group due to its inductive effect but is an ortho, para-director because of resonance effects.

Carbonyl Group (Acyl portion of the lactam): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

The available positions for substitution on the benzene ring are C-4, C-5, and C-7. The directing effects of the substituents on these positions are summarized below.

Table 2: Analysis of Directing Effects for EAS

| Position | Effect of Lactam N (at C-1) | Effect of Fluorine (at C-6) | Effect of Carbonyl (at C-3) | Net Predicted Activity |

|---|---|---|---|---|

| C-4 | para (Activating) | meta (Neutral) | ortho (Deactivating) | Moderately Favorable |

| C-5 | meta (Neutral) | ortho (Directing) | para (Deactivating) | Less Favorable |

| C-7 | ortho (Activating) | ortho (Directing) | - | Most Favorable |

Based on this analysis, the C-7 position is the most likely site for electrophilic attack. It is activated by being ortho to the powerful activating lactam nitrogen and is also directed to by the fluorine atom. The C-4 position is the next most likely site, being para to the nitrogen. The C-5 position is generally disfavored due to its position para to the deactivating carbonyl group.

Rearrangements and Ring Transformations of the this compound Skeleton

The indolone skeleton, particularly with its pattern of substitution, has the potential to undergo various molecular rearrangements and ring transformations under specific conditions, such as thermal, acidic, or basic treatment. While specific studies on this compound are not extensively documented, analogies can be drawn from the known chemistry of related indole and oxindole (B195798) systems.

Potential transformations could include:

Ring Expansion: Under certain conditions, indolones can undergo ring expansion reactions. For example, treatment with diazomethane (B1218177) or similar reagents could potentially lead to the insertion of a methylene (B1212753) group, expanding the five-membered ring to a six-membered quinoline-like structure.

Rearrangements involving the gem-dimethyl group: The presence of the C-2 quaternary center could facilitate pinacol-type rearrangements under acidic conditions, potentially leading to a shift of a methyl group and the formation of a new carbocationic intermediate that could be trapped or undergo further reaction.

Ring-Opening Reactions: The lactam (amide) bond is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the five-membered ring to form a substituted amino acid derivative.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The functional groups within this compound make it a candidate for various catalytic transformations, either as a substrate undergoing modification or as a ligand coordinating to a metal center.

As a Substrate: The molecule can serve as a starting material in several catalytic processes.

Catalytic Hydrogenation: The carbonyl group at C-3 could be selectively reduced to a hydroxyl group, yielding 6-fluoro-2,2-dimethyl-2,3-dihydro-1H-indol-3-ol, or further reduced to a methylene group under more stringent conditions.

Cross-Coupling Reactions: The C-F bond, while generally strong, can participate in certain metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds at the C-6 position. This offers a pathway to further functionalize the aromatic ring.

C-H Activation: The C-H bonds at the C-4 and C-7 positions, particularly the more activated C-7, could be targets for direct functionalization via transition-metal-catalyzed C-H activation/functionalization reactions.

As a Ligand: The structure of this compound contains potential donor atoms—the lactam nitrogen and the carbonyl oxygen—that could coordinate to a metal center. While not a classic ligand design, derivatives of this scaffold could be synthesized to act as bidentate or monodentate ligands in catalysis. The steric bulk provided by the gem-dimethyl groups could influence the stereochemical outcome of catalytic reactions if the molecule were incorporated into a chiral ligand framework. The synthesis of new chiral ligands based on indole frameworks is an area of active research. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 2,2 Dimethyl 1h Indol 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated compounds like 6-Fluoro-2,2-dimethyl-1H-indol-3-one, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are particularly insightful.

Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of 1D NMR spectra offers a fundamental understanding of a molecule's structure. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

¹H NMR: In a typical ¹H NMR spectrum of a 6-fluoro-indole derivative, the aromatic protons exhibit characteristic splitting patterns and chemical shifts influenced by the fluorine atom and other substituents. For the related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, aromatic protons appear in the δ 7.0–8.9 ppm range. researchgate.net The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield shift (e.g., δ 11.81 ppm), confirming its acidic nature. researchgate.net The methyl groups in the 2,2-dimethyl configuration of the target compound would be expected to appear as a sharp singlet in the aliphatic region (typically δ 1.0-1.5 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom directly bonded to the fluorine atom (C-6) exhibits a large coupling constant (¹JCF), a characteristic feature in the spectra of fluorinated aromatics. researchgate.net For instance, in 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, the C-F bond results in a doublet with a large coupling constant of J = 236.4 Hz. researchgate.net Carbons ortho and meta to the fluorine atom also show smaller C-F couplings. The carbonyl carbon (C-3) of the indol-3-one (B1248957) core is expected to resonate at a significantly downfield chemical shift (typically >180 ppm) due to its deshielded environment.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for studying fluorinated compounds. nih.govbiophysics.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for subtle structural and conformational changes. biophysics.orgnih.gov The chemical shift range for organofluorine compounds is vast, allowing for clear signal dispersion even in complex molecules. nih.gov For this compound, a single resonance would be expected, with its precise chemical shift providing insight into the electronic effects of the indol-3-one system on the fluorinated benzene (B151609) ring.

Table 1: Representative NMR Data for a 6-Fluoro-Indole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ¹H | 11.81 (s, 1H) | - | Indole N-H |

| 8.97–8.82 (m, 2H) | - | Aromatic C-H | |

| 7.89 (d, 1H) | 7.9 | Aromatic C-H | |

| 7.52 (t, 2H) | 2.8 | Aromatic C-H | |

| 7.37 (s, 1H) | - | Aromatic C-H | |

| 7.30 (d, 1H) | 9.7 | Aromatic C-H | |

| 7.07 (t, 1H) | 9.3 | Aromatic C-H | |

| ¹³C | 159.25 (d) | 236.4 (¹JCF) | C-F |

| 136.40 (d) | 12.5 (³JCF) | Aromatic C | |

| 124.14 (d) | 9.6 (²JCF) | Aromatic C | |

| 109.07 (d) | 23.4 (²JCF) | Aromatic C | |

| 98.06 (d) | 25.7 (³JCF) | Aromatic C | |

| Data is for 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, a representative derivative. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, key expected vibrational bands would include:

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ corresponding to the indole N-H group.

C=O Stretch: A strong, sharp absorption band typically in the region of 1680-1720 cm⁻¹ is characteristic of the ketone carbonyl group in the five-membered ring. Its exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretch: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band in the fingerprint region, typically between 1000-1300 cm⁻¹, is indicative of the C-F bond.

C-N Stretch: Vibrations for the C-N bond would be expected in the 1200-1350 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar aromatic ring vibrations, which are often strong in Raman spectra but weak in IR.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, the calculated m/z for the protonated molecule [M+H]⁺ was 294.1043, which closely matched the experimentally found value of 294.1046, confirming its molecular formula. researchgate.net A similar analysis for this compound would be the definitive method to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. mdpi.com By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which provides structural information. nih.govkobv.de For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage of the C2-C3 bond, leading to fragmentation of the five-membered ring.

Loss of carbon monoxide (CO) from the ketone group.

Retro-Diels-Alder (RDA) reactions in the aromatic system, a common pathway for flavonoids and related heterocycles. mdpi.com

Table 2: HRMS Data for a 6-Fluoro-Indole Derivative

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 294.1043 | 294.1046 | C₁₇H₁₂N₃OF |

| Data is for 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one. researchgate.net |

X-ray Crystallography for Solid-State Conformation, Tautomerism, and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structure data for the specific title compound is not available, analysis of related 6-fluoro-indole derivatives reveals key structural features.

For example, the crystal structure of 6-Fluoro-1H-indole-3-carboxylic acid shows that the non-hydrogen atoms are nearly coplanar. nih.gov In its crystal lattice, molecules form dimers through O—H···O hydrogen bonds, which are further linked by N—H···O hydrogen bonds and π–π stacking interactions. nih.gov Similarly, the structure of 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole features weak F···H interactions in the crystal packing. nih.gov

For this compound, a crystal structure would confirm the planarity of the fused ring system and reveal how the molecules pack in the solid state. Key points of interest would be the potential for N—H···O=C hydrogen bonding between molecules, forming chains or dimers, and the role of the fluorine atom in directing intermolecular interactions, such as C—H···F bonds. nih.gov

Table 3: Representative Crystallographic Data for 6-Fluoro-Indole Derivatives

| Compound | Crystal System | Space Group | Key Interactions |

| 6-Fluoro-1H-indole-3-carboxylic acid nih.gov | Monoclinic | P2₁/c | O—H···O, N—H···O, π–π stacking |

| 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile nih.gov | Orthorhombic | Pca2₁ | C—H···F, C—H···Cl, C—H···π |

| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one researchgate.net | Orthorhombic | Pbca | N/A |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule and provide insight into its photophysical properties. The indole scaffold is known to be an excellent chromophore and fluorophore.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of indole derivatives typically shows multiple bands corresponding to π→π* transitions. researchgate.net For example, difluoroboron biindolediketonates, which share the indole core, exhibit absorption bands in the UV region (~255 and ~305 nm) and another in the violet region (350-400 nm). nih.gov The introduction of the fluorine atom and the carbonyl group in this compound would be expected to modulate the energies of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

Fluorescence Spectroscopy: Many indole derivatives are highly fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule can emit light at a longer wavelength (a Stokes shift). The fluorescence quantum yield—the efficiency of the emission process—and the emission lifetime are key parameters. The fluorescence properties are often sensitive to the local environment, including solvent polarity. nih.gov The study of these properties for this compound and its derivatives is essential for applications in materials science and as biological probes.

Computational Chemistry and Theoretical Studies on 6 Fluoro 2,2 Dimethyl 1h Indol 3 One

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. mdpi.com Calculations, often employing functionals like B3LYP with basis sets such as 6-311+G, are utilized to optimize the molecular geometry, determining key parameters like bond lengths, bond angles, and dihedral angles. researchgate.net Geometric parameters calculated by DFT have been shown to be in good agreement with experimental data obtained from X-ray crystallography for related heterocyclic systems. psgcas.ac.in

Beyond geometry, DFT is crucial for understanding the electronic properties by analyzing the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

From these orbital energies, a suite of global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. mdpi.comresearchgate.net These descriptors provide a quantitative framework for understanding a molecule's stability, reactivity, and interaction potential. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for an Indole (B1671886) Derivative System

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to ionization potential and electron-donating ability. |

| LUMO Energy (ELUMO) | - | Relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. scielo.org.mx |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. researchgate.net |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the ability of a species to accept electrons. mdpi.com |

These DFT-derived parameters are instrumental in predicting how 6-Fluoro-2,2-dimethyl-1H-indol-3-one might interact with other reagents or biological targets.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, rotations around the bonds connecting the dimethyl groups to the indole core can lead to various conformers with different energies. Fluorine substitution, in particular, can have a profound impact on molecular conformation. soton.ac.uk

Computational methods are used to explore the potential energy surface (PES) of the molecule. By systematically rotating key bonds and calculating the corresponding energy, a detailed energy landscape can be mapped. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. Studies on other fluorinated compounds have shown that the presence of a fluorine atom can lead to significant conformational variations compared to non-fluorinated analogues. mdpi.com The polarity of the medium can also significantly influence the conformational profile, as different solvents can stabilize or destabilize conformers based on their dipole moments. soton.ac.uk Understanding the predominant conformation in a given environment is crucial, as the molecule's shape dictates its biological activity and physical properties.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For this compound, theoretical studies can predict how it might react with other molecules by mapping the entire reaction pathway from reactants to products.

This process involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. nih.gov A lower activation energy implies a faster reaction rate. Machine learning models combined with quantum chemical computations have shown the potential to predict DFT-computed activation energies with high accuracy, enabling rapid screening of reaction pathways. nih.gov This type of analysis can be used to understand the regioselectivity and stereoselectivity of reactions involving the indole core, guiding the synthesis of specific target molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Calculation for Theoretical Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is fundamental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of related compounds with known biological activities is required. For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Table 2: Common Types of Descriptors Used in QSAR Studies

| Descriptor Category | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describe the size and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching. |

| Thermodynamic | Heat of formation, Hydration energy | Describe the energetic properties of the molecule. |

| Hydrophobic | LogP (Partition coefficient) | Describes the molecule's solubility in lipids versus water. |

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then used to create a model that relates a selection of these descriptors to the observed biological activity. frontiersin.org A reliable QSAR model, validated through internal and external statistical tests, can then be used to predict the activity of untested compounds, thereby prioritizing synthetic efforts. mdpi.comfrontiersin.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT and other quantum methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations capture the motion of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. nih.govnih.gov

For this compound, MD simulations can reveal its flexibility, conformational changes in solution, and interactions with its environment. A key application is the study of solvent effects. The choice of solvent can significantly influence reaction outcomes and molecular properties. researchgate.net MD simulations can predict how solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and dynamics. researchgate.net

Furthermore, if this compound is investigated as a potential drug candidate, MD simulations are invaluable for studying its interaction with a biological target, such as a protein. These simulations can assess the stability of the ligand-protein complex, identify key binding interactions, and provide insights into the structural basis for its activity. nih.govsemanticscholar.org

Based on a comprehensive search of available scientific literature, there is no specific information detailing the applications of the chemical compound This compound in the areas outlined in the request.

The search yielded information on various other fluorinated indole derivatives and their applications, as well as general principles of synthetic organic chemistry and materials science. For instance, studies on compounds like 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one highlight the general importance of fluorinated heterocycles in materials and medicinal chemistry researchgate.net. Similarly, research on 6-Fluoro-1H-indole-3-carboxylic acid and 5-Fluoro-3-(1H-indol-3-ylmethyl) demonstrates the utility of different substituted indoles nih.govnih.gov.

General methodologies, such as the use of indole scaffolds in multicomponent reactions to create diverse molecular structures, are well-documented nih.govmdpi.com. However, none of the retrieved scientific literature specifically mentions or provides research findings on This compound for the following applications:

Utility as a Building Block for Complex Heterocyclic Scaffolds

Role in the Synthesis of Structurally Diverse Organic Compounds

Potential as a Precursor for Advanced Organic Materials (e.g., functional dyes, polymers)

Integration into Multicomponent Reactions and Combinatorial Chemistry Approaches

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on This compound .

Future Directions and Emerging Research Avenues for 6 Fluoro 2,2 Dimethyl 1h Indol 3 One Research

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of 6-Fluoro-2,2-dimethyl-1H-indol-3-one will likely move beyond traditional multi-step methods, which can be inefficient and environmentally taxing. Research is anticipated to concentrate on greener, more atom-economical, and scalable strategies.

One promising avenue is the development of metal-free synthetic methods. For instance, an oxidative-dearomatization-enabled approach has been successfully used to assemble 2-trifluoromethyl NH-indole products from simple anilines. nih.gov Adapting such a strategy could provide a scalable, metal-free route to fluorinated indoles that could be precursors to the target compound. nih.gov Furthermore, the principles of green chemistry are increasingly being applied to heterocycle synthesis. The use of magnetic nanoparticles as recyclable catalysts, for example, has been demonstrated in the synthesis of various indole (B1671886) derivatives, offering a sustainable method that minimizes toxic byproducts and allows for easy catalyst recovery. researchgate.net The application of such catalytic systems could significantly improve the environmental footprint of synthesizing this compound.

| Synthetic Strategy | Potential Advantages for this compound | Key Challenges | Relevant Approach Analogy |

|---|---|---|---|

| Metal-Free Oxidative Dearomatization | Avoids heavy metal contamination, potentially scalable, uses simple starting materials. | Requires optimization for the specific gem-dimethyl and ketone functionalities. | Synthesis of 2-trifluoromethyl NH-indoles from anilines. nih.gov |

| Magnetic Nanoparticle Catalysis | Green and sustainable, catalyst is easily recyclable, mild reaction conditions. | Ensuring high catalytic activity and selectivity for the target structure. | General synthesis of various indole derivatives. researchgate.net |

| Flow Chemistry Synthesis | Enhanced safety, high throughput and scalability, precise control over reaction parameters. | Initial setup costs and optimization of flow conditions (residence time, temperature). | Fischer indole synthesis performed in continuous flow systems. mdpi.comuc.pt |

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The inherent electronic properties of the this compound scaffold suggest a rich and underexplored reactivity profile. The electron-rich indole core is modified by an electron-withdrawing fluorine atom and a conjugated ketone, creating unique opportunities for novel chemical transformations.

A key area for future exploration is the concept of "reactivity umpolung." nih.gov While the indole 3-position is typically nucleophilic, gold-catalyzed nitrene transfer has been shown to render it electrophilic, enabling reactions with a range of nucleophiles. nih.govresearchgate.net Investigating analogous transformations for this compound could unlock new pathways to previously inaccessible derivatives. The electrophilic character of the carbonyl group at the 3-position, further influenced by the fluorine at the 6-position, could be exploited in reactions with various electron-rich species, similar to the reactivity observed for 3-nitroindoles in cycloaddition and annulation reactions. researchgate.net Additionally, transition metal-catalyzed dearomatization reactions could be employed to convert the planar indole system into complex, three-dimensional spiroindolenines, which are highly valuable scaffolds in medicinal chemistry. researchgate.net

Integration of Advanced Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating research. For this compound, quantum chemical studies can provide profound insights into its structure, properties, and reactivity, thereby guiding and refining experimental work.

Computational methods, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure, predict its spectroscopic signatures (NMR, IR), and calculate properties like molecular orbital energies (HOMO-LUMO gap). emerginginvestigators.org Such calculations have been used to assess how fluorination enhances the chemical stability and modifies the reactivity of other heterocyclic compounds. emerginginvestigators.org For this compound, these predictions could help rationalize its behavior and identify the most plausible pathways for synthetic transformations. By simulating reaction mechanisms and transition states, researchers can pre-emptively identify the most promising reaction conditions, thus minimizing trial-and-error experimentation and optimizing resource allocation.

Applications in Flow Chemistry and Microfluidic Synthesis

To overcome the limitations of conventional batch synthesis, flow chemistry presents a transformative approach for the production of this compound. This technology enables chemical reactions to be performed in a continuous stream within a microreactor or tube, offering superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.comresearchgate.net

The synthesis of various indole derivatives, including via the classic Fischer indole synthesis, has been successfully adapted to continuous flow systems, resulting in significantly reduced reaction times and increased productivity. mdpi.comuc.ptresearchgate.net Implementing a flow-based synthesis for this compound could provide substantial benefits, particularly in managing potentially exothermic steps and handling reactive intermediates safely. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer and precise temperature control, leading to higher yields and purities. uc.ptnih.gov This approach is especially attractive for industrial-scale production, where consistency, safety, and efficiency are paramount. researchgate.net

New Interdisciplinary Research Foci (e.g., photochemistry, supramolecular chemistry)

Future research on this compound is expected to branch into new interdisciplinary fields, leveraging its unique structural features to create novel functions and materials.

Photochemistry: The indole nucleus is known to be photochemically active, and the introduction of a fluorine atom can further modulate its electronic excited states. nih.gov Future studies could explore the photochemical reactivity of this compound under various light conditions to trigger unique cyclizations, rearrangements, or functionalizations. rsc.org The photolytic behavior of fluorinated organic compounds is an area of active investigation, and understanding these pathways could lead to novel, light-driven synthetic methods. nih.gov

Supramolecular Chemistry: The molecular structure of this compound contains several key features for directing non-covalent interactions: an N-H hydrogen bond donor, a C=O hydrogen bond acceptor, and a fluorine atom capable of participating in C–H⋯F interactions and halogen bonding. Crystal engineering studies on related 6-fluoro-1H-indole derivatives have revealed the formation of complex three-dimensional supramolecular architectures through a combination of hydrogen bonds and π–π stacking. researchgate.netresearchgate.net Investigating the self-assembly and crystal packing of the target compound could lead to the design of new organic materials, such as liquid crystals or porous frameworks, with tailored properties.

常见问题

Q. What synthetic routes are commonly employed to prepare 6-Fluoro-2,2-dimethyl-1H-indol-3-one, and what parameters critically influence reaction yield?

Methodological Answer: Synthesis typically involves cyclization of fluorinated indole precursors or post-functionalization of indol-2-one scaffolds. Key steps include:

- Fluorination : Electrophilic fluorination (e.g., using Selectfluor or KF/DMSO systems) at the 6-position of the indole ring .

- Cyclization : Acid- or base-mediated cyclization of β-ketoamide intermediates to form the indol-2-one core .

- Methylation : Dimethylation at the 2-position via alkylation with methyl iodide or dimethyl sulfate under basic conditions.

Critical Parameters : - Temperature control (e.g., 60–80°C for fluorination to avoid side reactions).

- Solvent polarity (e.g., DMSO enhances fluorinating agent reactivity) .

- Catalyst selection (e.g., Pd/C for reductive steps).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹⁹F NMR : Identifies fluorine environment (δ ≈ -110 to -120 ppm for aromatic F) and coupling with adjacent protons.

- ¹H/¹³C NMR : Confirms dimethyl groups (singlets at δ ~1.5 ppm for CH₃) and indole ring protons (δ 6.5–8.0 ppm).

- IR : Strong carbonyl stretch (C=O) at ~1700 cm⁻¹ .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated m/z: 207.1).

- X-ray Crystallography : Resolves crystal packing and tautomeric forms using SHELX programs for refinement .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and regioselectivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density. The 6-fluoro group withdraws electron density, directing electrophiles to the 4- or 7-position of the indole ring.

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps predict reactivity toward nucleophiles/electrophiles.

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Validation : Compare computed NMR shifts with experimental data to refine models.

Q. How can contradictions between theoretical and experimental data on tautomeric forms of this compound be resolved?

Methodological Answer:

Q. What strategies optimize regioselective fluorination during synthesis to minimize by-products like 5-fluoro isomers?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to block undesired positions .

- Metal-Mediated Fluorination : Use Pd-catalyzed C-H activation for precise 6-fluorination .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent stability and regioselectivity.

DOE Approach : - Vary temperature (40–100°C), catalyst loading (0.1–5 mol%), and reaction time (2–24 hrs).

- Analyze yields via HPLC and ¹⁹F NMR to identify optimal conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line purity, incubation time).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structure-Activity Relationship (SAR) : Compare substituent effects across derivatives to isolate bioactive motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。